1-Nonanol, 2,4,6-trimethyl- 1-Nonanol, 2,4,6-trimethyl-
Brand Name: Vulcanchem
CAS No.: 83474-29-7
VCID: VC19309527
InChI: InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol

1-Nonanol, 2,4,6-trimethyl-

CAS No.: 83474-29-7

Cat. No.: VC19309527

Molecular Formula: C12H26O

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

1-Nonanol, 2,4,6-trimethyl- - 83474-29-7

Specification

CAS No. 83474-29-7
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
IUPAC Name 2,4,6-trimethylnonan-1-ol
Standard InChI InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3
Standard InChI Key KBNJXYZUBZXXHR-UHFFFAOYSA-N
Canonical SMILES CCCC(C)CC(C)CC(C)CO

Introduction

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight186.33 g/mol
Density0.817 g/cm³ (20°C)
Boiling Point225–228°C
Refractive Index1.4345–1.4350
LogP (Octanol/Water)3.467
Flash Point200°C (closed cup)

The compound exists as a colorless liquid at room temperature, with moderate volatility and low water solubility due to its hydrophobic branched chain . Its Henry’s Law constant (1.0×10⁻¹ to 6.0×10⁻² mol/(m³·Pa)) suggests limited environmental mobility.

Synthesis and Industrial Production

Synthetic Routes

1-Nonanol, 2,4,6-trimethyl- is typically synthesized via catalytic hydrogenation of its corresponding ketone, 2,4,6-trimethylnonan-1-one, using palladium on carbon (Pd/C) under high-pressure conditions. Alternative methods include:

  • Grignard reactions with pre-branched alkenes followed by oxidation.

  • Hydroboration-oxidation of asymmetrical alkenes to introduce the hydroxyl group .

Industrial production emphasizes cost efficiency, with yields exceeding 90% under optimized hydrogenation conditions (50–100 bar H₂, 80–120°C).

Purification and Analysis

Purification involves fractional distillation or chiral chromatography to isolate stereoisomers. Analytical characterization employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives.

  • Reverse-Phase HPLC with UV detection (210 nm) for non-volatile samples.

Applications in Industry and Research

Surfactants and Lubricants

The compound’s amphiphilic structure makes it valuable in nonionic surfactants. For example, ethoxylation with polyoxyethylene glycol enhances water solubility, enabling use in:

  • Household detergents.

  • Emulsifiers for agrochemicals.

Fragrance Industry

Its low odor threshold and stability under heat contribute to applications in:

  • Perfume fixatives.

  • Cleaning product fragrances.

Polymer Science

As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) formulations. Comparative studies show superior thermal stability over linear alcohols (e.g., 1-nonanol) .

Biological and Toxicological Profile

Antimicrobial Activity

Preliminary studies suggest broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL against Staphylococcus aureus and Escherichia coli. Mechanisms may involve membrane disruption via hydrophobic interactions.

ParameterValueSource
Acute Oral LD₅₀ (Rat)>2,000 mg/kg
Skin IrritationMild
Environmental PersistenceLow (biodegradation t₁/₂ <7 days)

Handling requires standard laboratory precautions, including gloves and ventilation .

Comparison with Structural Analogs

Linear vs. Branched Alcohols

Property1-Nonanol, 2,4,6-trimethyl-1-Nonanol (Linear)
Boiling Point225°C213°C
LogP3.4673.5
ViscosityHighModerate

Branched analogs exhibit enhanced thermal stability and lower water solubility, making them preferable for high-temperature applications .

Positional Isomers

Compared to 2,6,8-trimethyl-4-nonanol (CAS 123-17-1), the 1-nonanol isomer shows:

  • Higher polarity due to the terminal hydroxyl group.

  • Reduced volatility (boiling point difference: ~10°C) .

Future Directions and Research Gaps

While industrial applications are well-established, gaps remain in:

  • Stereoselective synthesis to isolate specific isomers.

  • Ecotoxicological studies to assess long-term environmental impact.

  • Biomedical potential, particularly in drug delivery systems leveraging its surfactant properties .

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